molecular formula C17H35NO3 B2766541 1-(2-Hydroxy-3-(tert-pentyloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 942033-64-9

1-(2-Hydroxy-3-(tert-pentyloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No. B2766541
CAS RN: 942033-64-9
M. Wt: 301.471
InChI Key: RMPHPLPPWRKPCS-UHFFFAOYSA-N
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Description

This compound is a type of ether, which are compounds having two alkyl or aryl groups bonded to an oxygen atom . The ether functional group does not have a characteristic IUPAC nomenclature suffix, so it is necessary to designate it as a substituent .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperidin-4-ol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group on the 4th carbon. It also has a 2-hydroxy-3-(tert-pentyloxy)propyl group attached to the nitrogen of the piperidine ring. The tert-pentyloxy refers to a tert-pentyl group (a branched five-carbon alkyl group) attached through an oxygen atom .


Chemical Reactions Analysis

Ethers in general are quite unreactive. They can act as bases, and can undergo reactions with strong acids to form alkyl halides. They can also undergo oxidation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have higher boiling points than alkanes of similar molecular weight, due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Conformation of Piperidine Derivatives

Research on derivatives of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine explores the synthesis methods, interactions, and structural conformations. These studies highlight the impact of substituents on molecular structure and NMR signal shifts, indicating the compound's utility in studying intramolecular forces and hydrogen bonding (Cygler et al., 1980).

Catalysis and Material Science

Immobilization on Mesoporous Silica

The covalent attachment of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl on mesoporous silicas showcases the compound's role in catalysis, particularly in the oxidation of alcohols. This application demonstrates its potential as a stable and reusable catalyst in organic synthesis (Machado et al., 2015).

Polymer Modification

The utility of 4-substituted-2,2,6,6-tetramethylpiperidine-1-oxyl in polymer chemistry, particularly in the oxidation of polymeric diols to introduce carbonyl functionalities, is another significant application. This method facilitates the development of polymers with tailored properties for various industrial applications (Yoshida et al., 1992).

Electrooxidation Applications

The catalytic activity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in the electrooxidation of hydroxylamine highlights its potential in electrochemical applications, including sensors and energy storage devices (Xia & Li, 1998).

properties

IUPAC Name

1-[2-hydroxy-3-(2-methylbutan-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO3/c1-8-17(6,7)21-12-14(20)11-18-15(2,3)9-13(19)10-16(18,4)5/h13-14,19-20H,8-12H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPHPLPPWRKPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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